molecular formula C8H10MgN2O8.2H<br>C8H12MgN2O8 B092343 L-Magnesium Aspartate CAS No. 18962-61-3

L-Magnesium Aspartate

Cat. No.: B092343
CAS No.: 18962-61-3
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-CEOVSRFSSA-L
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Description

Magnesium aspartate is a magnesium salt of aspartic acid. It is commonly used as a mineral supplement to increase magnesium levels in the body. Magnesium is an essential micronutrient involved in numerous physiological processes, including energy production, muscle function, and nerve transmission. The chemical formula for magnesium aspartate is Mg(C4H6NO4)2, and it consists of a central magnesium ion chelated by two aspartate anions .

Safety and Hazards

The Safety Data Sheet (SDS) for Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) provides some information on safety measures. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water but do not induce vomiting .

Mechanism of Action

Target of Action

Magnesium L-aspartate is a magnesium salt of aspartic acid . Magnesium is the second most abundant intracellular cation after potassium and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium is important as a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . At least 300 enzymatic reactions require magnesium . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Biochemical Pathways

Magnesium L-aspartate plays a profound role in plant growth and defense modulation . Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Pharmacokinetics

Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . Absorption of magnesium from different preparations of magnesium supplements varies . Organic salts of magnesium have the greatest water solubility and demonstrate a greater oral absorption and bioavailability compared to less soluble magnesium preparations .

Result of Action

On the cellular and tissue levels, maintaining Mg2+ within optimal levels according to the biological context, such as cell types, developmental stages, extracellular environments, and pathophysiological conditions, is crucial for development, normal functions, and diseases . Deficiency in Mg can lead to temporary or long-term immune dysfunction .

Action Environment

The action of Magnesium L-aspartate can be influenced by environmental factors. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium aspartate can be synthesized by reacting magnesium oxide with aspartic acid in water. The reaction mixture is heated to facilitate dissolution, and the solution is then cooled and filtered. The filtrate is evaporated to obtain a dense residue, which is further processed to yield magnesium aspartate .

Industrial Production Methods: In industrial settings, magnesium aspartate is produced by adding magnesium salts and aspartic acid to water. The mixture is heated and then subjected to reflux for a specified period. The pH of the solution is adjusted using magnesium oxide or aspartic acid. The solvent is partially removed by evaporation, and the resulting thick solution is added to ethanol to precipitate the product. The solid is then separated, crushed, and dried to obtain magnesium aspartate .

Chemical Reactions Analysis

Types of Reactions: Magnesium aspartate primarily undergoes complexation reactions due to the presence of the magnesium ion and the aspartate ligand. It does not typically participate in oxidation or reduction reactions.

Common Reagents and Conditions: The synthesis of magnesium aspartate involves reagents such as magnesium oxide and aspartic acid. The reaction conditions include heating, refluxing, and pH adjustment .

Major Products: The primary product of the reaction between magnesium oxide and aspartic acid is magnesium aspartate. No significant by-products are formed under controlled conditions .

Comparison with Similar Compounds

  • Magnesium oxide
  • Magnesium citrate
  • Magnesium chloride
  • Magnesium glycinate
  • Magnesium lactate
  • Magnesium malate
  • Magnesium sulfate

Properties

CAS No.

18962-61-3

Molecular Formula

C8H10MgN2O8.2H
C8H12MgN2O8

Molecular Weight

288.49 g/mol

IUPAC Name

magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1

InChI Key

RXMQCXCANMAVIO-CEOVSRFSSA-L

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2]

2068-80-6
18962-61-3

Pictograms

Irritant

Related CAS

56-84-8 (Parent)

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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